

spectral data of 3-(Methylthio)aniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylthio)aniline

Cat. No.: B157570

[Get Quote](#)

Spectral Data of 3-(Methylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-(Methylthio)aniline**, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data for **3-(Methylthio)aniline** (CAS No: 1783-81-9, Molecular Formula: C₇H₉NS, Molecular Weight: 139.22 g/mol) are summarized below. These data are crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-(Methylthio)aniline**.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	t	1H	H-5
~6.70	m	2H	H-4, H-6
~6.60	m	1H	H-2
~3.70 (broad s)	s	2H	-NH ₂
2.45	s	3H	-SCH ₃

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data[[1](#)]

Chemical Shift (δ) ppm	Assignment
~147.0	C-3
~146.5	C-1
~129.5	C-5
~118.0	C-6
~113.5	C-4
~112.0	C-2
~15.5	-SCH ₃

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-(Methylthio)aniline**. The spectrum is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3050 - 3000	Medium	Aromatic C-H stretch
2920 - 2850	Weak	Aliphatic C-H stretch (-SCH ₃)
1620 - 1580	Strong	N-H bend (scissoring)
1500 - 1400	Strong	Aromatic C=C stretch
1315 - 1250	Medium	Aromatic C-N stretch
~780, ~690	Strong	C-H out-of-plane bend
~700	Medium	C-S stretch

Sample Preparation: Neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry of **3-(Methylthio)aniline** provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Assignment
139	100	[M] ⁺ (Molecular ion)
124	~95	[M - CH ₃] ⁺
96	~10	[M - CH ₃ - CS] ⁺
80	~41	[M - SCH ₃] ⁺
65	~7	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh 10-20 mg of **3-(Methylthio)aniline** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal.

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of **3-(Methylthio)aniline** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Mount the sandwiched plates in the sample holder of the spectrometer.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Acquire the sample spectrum over a range of 4000 cm^{-1} to 400 cm^{-1} .
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- Prepare a dilute solution of **3-(Methylthio)aniline** (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.


Data Acquisition (GC-MS):

- Injection: Inject 1 μ L of the prepared solution into the GC inlet.
- GC Separation: Utilize a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from the solvent and any impurities. A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to 250°C at a rate of 10°C/min.
- Ionization: The eluent from the GC is directed into the mass spectrometer's ion source. Electron ionization is performed at a standard energy of 70 eV.[\[2\]](#)
- Mass Analysis: Acquire mass spectra over a mass-to-charge (m/z) range of 40-300 amu.
- Data Analysis: Identify the peak corresponding to **3-(Methylthio)aniline** in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-(Methylthio)aniline**, from sample preparation to structural confirmation.

Spectroscopic Analysis Workflow for 3-(Methylthio)aniline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(METHYLTHIO)ANILINE(1783-81-9) ^{13}C NMR [m.chemicalbook.com]
- 2. 3-(METHYLTHIO)ANILINE(1783-81-9) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [spectral data of 3-(Methylthio)aniline (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157570#spectral-data-of-3-methylthio-aniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com